3-Bromo-8-fluoroquinolin-4-amine

Lipophilicity ADME Drug Design

Medicinal chemists often struggle to source pre-functionalized 4-aminoquinolines with dual halogen handles for efficient SAR expansion. 3-Bromo-8-fluoroquinolin-4-amine (CAS 1065088-27-8) provides an exact solution: • C3-Br enables direct Suzuki-Miyaura cross-coupling (yields up to 80-95%) without pre-halogenation. • C8-F enhances metabolic stability and lipophilicity (ΔLogP +0.76 vs. non-brominated analog). • Clean matched molecular pair with 8-fluoroquinolin-4-amine (identical PSA 38.91 Ų) for rigorous SAR studies. • Purity: ≥97%. Global shipping available for research use.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 1065088-27-8
Cat. No. B3184018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-fluoroquinolin-4-amine
CAS1065088-27-8
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)Br)N
InChIInChI=1S/C9H6BrFN2/c10-6-4-13-9-5(8(6)12)2-1-3-7(9)11/h1-4H,(H2,12,13)
InChIKeyVGBXNIFPLUYCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-fluoroquinolin-4-amine: Dual-Halogenated 4-Aminoquinoline Building Block


3-Bromo-8-fluoroquinolin-4-amine (CAS 1065088-27-8, MF: C₉H₆BrFN₂, MW: 241.06 g/mol) is a synthetic 4-aminoquinoline derivative belonging to the class of heterocyclic aromatic compounds [1]. The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities including antimalarial, antibacterial, and kinase inhibitory properties . This compound is distinguished by the simultaneous presence of a bromine atom at the C3 position and a fluorine atom at the C8 position, offering dual synthetic handles and distinct physicochemical properties compared to non-halogenated or mono-substituted 4-aminoquinoline analogs [1].

1
Dual halogen handles: C3-Br for cross-coupling, C8-F for electronic and lipophilic modulation
2
Matched molecular pair probe: identical PSA with divergent LogP for clean SAR interpretation
3
Aligns with kinase inhibitor patent space (e.g., RIP2) enabling direct hit-to-lead entry

3-Bromo-8-fluoroquinolin-4-amine: Key Differentiators from Generic Analogs


The specific 3-bromo-8-fluoro substitution pattern on the 4-aminoquinoline core is not interchangeable with other halogenated analogs. The 3-bromo group serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, enabling rapid diversification into biaryl or heteroaryl derivatives with yields up to 80–95% [1]. Simultaneously, the electron-withdrawing 8-fluoro substituent modulates the electronic properties of the quinoline ring and significantly enhances lipophilicity, as evidenced by a measured ΔLogP of +0.76 compared to the non-brominated 8-fluoroquinolin-4-amine [2][3]. Generic 4-aminoquinoline building blocks lacking this precise substitution pattern cannot replicate the same downstream synthetic efficiency, physicochemical profile, or structure-activity relationship (SAR) outcomes demanded by modern medicinal chemistry programs targeting kinases, antimalarials, or antibacterial agents [1].

Target Building Block
3-Bromo-8-fluoroquinolin-4-amine: C3-Br enables direct Suzuki coupling; C8-F sets lipophilicity and electronics
vs
Non-Brominated Analog
8-Fluoroquinolin-4-amine: lacks C3 reactive handle; requires extra halogenation step and cannot replicate downstream SAR
Other 4-aminoquinolines with different substitution patterns may shift synthetic efficiency, physicochemical profiles, and target engagement outcomes. Pre-validated building blocks reduce step count and attrition.

3-Bromo-8-fluoroquinolin-4-amine: Quantitative Evidence vs. 8-Fluoro Analog


Enhanced Lipophilicity and Membrane Permeability

The introduction of a bromine atom at the C3 position of 8-fluoroquinolin-4-amine results in a substantial increase in lipophilicity, directly impacting membrane permeability and pharmacokinetic behavior. Quantitative comparison of experimental LogP values shows that 3-bromo-8-fluoroquinolin-4-amine (LogP = 3.30) is 0.76 log units more lipophilic than the non-brominated comparator 8-fluoroquinolin-4-amine (LogP = 2.54), while both maintain identical polar surface area (PSA = 38.91 Ų) [1][2].

Lipophilicity Shift
Direct comparison
ΔLogP +0.76
Supports membrane permeability tuning without altering PSA
Experimental LogP: 3.30 vs 2.54 (non-brominated); PSA = 38.91 Ų for both
Lipophilicity ADME Drug Design Physicochemical Property

Suzuki-Miyaura Cross-Coupling at C3 Position

The C3 bromine substituent on the target compound enables palladium-catalyzed Suzuki-Miyaura cross-coupling for the installation of diverse aryl, heteroaryl, and alkenyl groups. Published methodology on 3-bromoquinoline derivatives demonstrates coupling yields ranging from trace to 95% depending on substrate and conditions, with optimized systems achieving yields up to 80% for Pd⁰-catalyzed C–C bond formation [1]. By contrast, the non-brominated analog 8-fluoroquinolin-4-amine lacks this reactive handle, precluding direct C3 functionalization and requiring additional synthetic steps (e.g., directed C–H activation or prior halogenation) to access C3-substituted derivatives.

Suzuki Coupling Handle
Class-level inference
C3-Br enables direct C–C bond formation
Eliminates one halogenation step; reported yields up to 80–95% for 3-bromoquinoline class
Specific yields depend on boronic acid partner; data from 3-bromoquinoline analogs
Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization C–C Bond Formation

Matched-Pair SAR: Identical PSA, Divergent Lipophilicity

The target compound and its non-brominated comparator 8-fluoroquinolin-4-amine share identical topological polar surface area (TPSA = 38.91 Ų) while differing in LogP by 0.76 units [1][2]. This physicochemical profile is ideal for matched molecular pair (MMP) analysis, where the Br/H substitution at C3 isolates the effect of increased lipophilicity and polarizability on biological target binding, cellular potency, and pharmacokinetic parameters without confounding changes to hydrogen-bonding capacity.

Matched Pair SAR
Direct comparison
ΔTPSA 0.00 Ų
Isolates bromine atom effects on target binding and pharmacokinetics
Identical TPSA (38.91 Ų) with ΔLogP +0.76 supports clean SAR attribution
Matched Molecular Pair SAR Analysis Isostere Drug Discovery

Patent Coverage for RIP2 Kinase Inhibitors

4-Aminoquinoline derivatives bearing C3 and C8 substituents are explicitly claimed within the GlaxoSmithKline patent family (e.g., US 9,216,965) as RIP2 kinase inhibitors for autoimmune and inflammatory diseases [1]. While the target compound is not specifically exemplified, its substitution pattern aligns with the generic formula wherein R₂ (C8 position) is defined as halogen, and R₃ (C3 position) is defined as bromo or other leaving groups suitable for further derivatization. The commercial availability of 3-bromo-8-fluoroquinolin-4-amine provides a direct entry point to this patent space without requiring custom synthesis of the halogenated scaffold.

Patent Alignment
Class-level inference
Markush scope covers C3-Br, C8-F pattern
May support RIP2 kinase inhibitor hit-to-lead campaigns
US 9,216,965 claims amino-quinolines with C3 and C8 substitution; not exemplified for this exact compound
Kinase Inhibitor RIP2 Kinase GSK Patent 4-Aminoquinoline

3-Bromo-8-fluoroquinolin-4-amine: Key Application Scenarios


Kinase Lead Optimization via Matched Molecular Pair Analysis

Medicinal chemistry teams pursuing RIP2 kinase or other kinase targets can utilize the matched molecular pair relationship between 3-bromo-8-fluoroquinolin-4-amine and 8-fluoroquinolin-4-amine to isolate the contribution of the C3 bromine atom to target binding affinity, selectivity, and ADME properties. The identical PSA (38.91 Ų) with a ΔLogP of +0.76 provides a clean physicochemical probe for SAR campaigns, as evidenced by the patent coverage of this substitution pattern in the GSK RIP2 kinase inhibitor portfolio [1][2].

One-Step Diversification for Anti-Infective Libraries

The C3 bromine handle enables direct Suzuki-Miyaura cross-coupling to generate focused libraries of C3-arylated or C3-heteroarylated 8-fluoro-4-aminoquinolines. Published methodologies on 3-bromoquinoline derivatives achieve coupling yields up to 80–95%, demonstrating the synthetic tractability of this position [3]. This eliminates the need for a preliminary halogenation step, accelerating the synthesis of analogs for antimalarial and antibacterial screening programs.

Building Block for C8-Fluorinated Quinoline Pharmacophores

The 8-fluoro substituent is a critical pharmacophoric element known to enhance metabolic stability and modulate electronic properties of the quinoline ring. For research groups developing fluorinated 4-aminoquinoline-based inhibitors, procuring the pre-functionalized 3-bromo-8-fluoroquinolin-4-amine (LogP = 3.30) provides access to a lipophilic building block with preserved hydrogen-bonding capacity (PSA = 38.91 Ų) [2], which may be advantageous for targets requiring enhanced membrane permeability.

Application
Selection Property
Validation Focus
Kinase Lead Optimization (MMP Analysis)
C3-Br/H matched pair with constant TPSA
Lipophilicity-driven binding affinity changes
One-Step Diversification for Anti-Infective Libraries
C3-Br Suzuki coupling handle
Synthetic tractability and yield reproducibility
C8-Fluorinated Quinoline Pharmacophores
Pre-installed 8-fluoro substituent with elevated LogP
Metabolic stability and membrane permeability in lead series
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